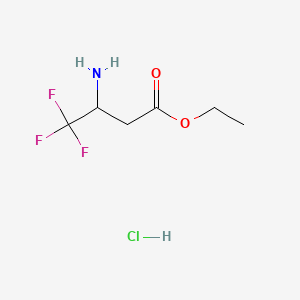
Monopropyl Phthalate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monopropyl Phthalate-d4, also known as 1,2-(Benzene-d4)dicarboxylic Acid 1-Propyl Ester, is a deuterium-labeled compound with the molecular formula C11H8D4O4 and a molecular weight of 212.24 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stable isotope labeling properties .
Biochemical Analysis
Biochemical Properties
Phthalates, the class of compounds to which Monopropyl Phthalate-d4 belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
For instance, they can disrupt the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which are crucial for neurodevelopmental processes . They can also interfere with nuclear receptors in various neural structures involved in controlling brain functions .
Molecular Mechanism
Phthalates are known to undergo fragmentation mechanisms leading to various products
Temporal Effects in Laboratory Settings
Studies on phthalates have shown that their concentration in environmental samples such as wastewater can increase over time .
Dosage Effects in Animal Models
Phthalates have been shown to have various effects in animal models, with the effects varying depending on the dosage .
Metabolic Pathways
Phthalates are known to be metabolized by a variety of microorganisms under aerobic, anaerobic, and facultative conditions .
Transport and Distribution
Phthalates are known to be ubiquitous environmental contaminants due to their widespread applications .
Subcellular Localization
Techniques enabling control over the subcellular translocation of specific proteins would be critical for elucidating not only the biofunction of individual proteins but also the mechanism of complex biological pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Monopropyl Phthalate-d4 can be synthesized through the esterification of phthalic anhydride with propanol in the presence of a deuterium source. The reaction typically involves heating the reactants under reflux conditions with a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium-labeled reactants and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Monopropyl Phthalate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the propyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Phthalic acid or its derivatives.
Reduction: Propyl alcohol and phthalic acid.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Monopropyl Phthalate-d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Biology: Employed in metabolic studies to trace the pathways of phthalate metabolism in biological systems.
Medicine: Investigated for its potential effects on endocrine systems and its role as an endocrine disruptor.
Industry: Utilized in the development of plasticizers and other industrial chemicals.
Mechanism of Action
Monopropyl Phthalate-d4 exerts its effects primarily through its interaction with nuclear receptors and endocrine pathways. It can dysregulate the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, which are crucial for neurodevelopmental processes. The compound interferes with hormone synthesis, transport, and metabolism, leading to potential neurological and endocrine disorders .
Comparison with Similar Compounds
Similar Compounds
Diethyl Phthalate: Another phthalate ester used as a plasticizer.
Dibutyl Phthalate: Commonly used in personal care products and as a plasticizer.
Diisononyl Phthalate: Used in the production of flexible PVC.
Uniqueness
Monopropyl Phthalate-d4 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and analytical applications. The presence of deuterium atoms allows for more precise detection and quantification in mass spectrometry and NMR spectroscopy compared to its non-labeled counterparts .
Properties
CAS No. |
1795020-91-5 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
212.237 |
IUPAC Name |
2,3,4,5-tetradeuterio-6-propoxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13)/i3D,4D,5D,6D |
InChI Key |
NFOQRIXSEYVCJP-LNFUJOGGSA-N |
SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)O |
Synonyms |
1,2-(Benzene-d4)dicarboxylic Acid 1-Propyl Ester; 1,2-(Benzene-d4)dicarboxylic Acid Monopropyl Ester; Phthalic Acid-d4 Monopropyl Ester; Phthalic Acid-d4 Propyl Ester; Mono-n-propyl phthalate-d4; NSC 309966-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![S-(1H-Benzo[d]imidazol-2-yl)-N-ethylthiohydroxylamine](/img/structure/B586015.png)




![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4](/img/structure/B586025.png)
